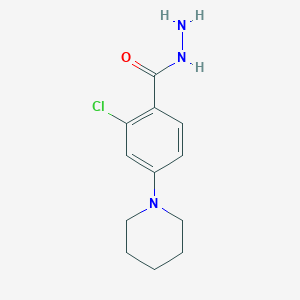

2-Chloro-4-piperidinobenzenecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-piperidinobenzenecarbohydrazide (CPBC) is a biochemical used for proteomics research . It is a white crystalline powder that belongs to the hydrazides class of compounds. The molecular formula of CPBC is C12H16ClN3O, and it has a molecular weight of 253.73 .

Molecular Structure Analysis

The molecular structure of CPBC is defined by its molecular formula, C12H16ClN3O . Unfortunately, the available resources do not provide a detailed analysis of its molecular structure.Chemical Reactions Analysis

CPBC is used as an intermediate in the synthesis of various organic and medicinal compounds. The specific chemical reactions involving CPBC are not detailed in the available resources.Physical And Chemical Properties Analysis

CPBC is a white crystalline powder. Its molecular formula is C12H16ClN3O, and it has a molecular weight of 253.73 . Additional physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación

1. Anticonvulsant Properties

2-Chloro-4-piperidinobenzenecarbohydrazide derivatives have been studied for their anticonvulsant properties. A study by Carson et al. (1997) described a new class of anticonvulsant agents, including compounds like RWJ-37868, which showed potency and therapeutic index comparable to phenytoin and carbamazepine. These compounds were effective in rat and mouse maximal electroshock tests.

2. Potential CNS Agents

Compounds related to this compound have potential as central nervous system agents. Research by Hino et al. (1988) on a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines showed neuroleptic-like activity, suggesting potential applications in neurological disorders.

3. Antimicrobial Studies

Chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid, related to this compound, have shown significant antimicrobial activity. A study by Shahzadi et al. (2006) found these complexes to be more effective than the free ligand against various plant and human pathogens.

4. Agricultural Applications

A study by Roeth & Lavy (1971) on atrazine uptake in various crops, including compounds similar to this compound, provides insights into the agricultural applications of such chemicals, particularly in relation to pesticide and herbicide use.

Mecanismo De Acción

Target of Action

The primary targets of 2-Chloro-4-piperidinobenzenecarbohydrazide are currently unknown. This compound is a biochemical used in proteomics research

Mode of Action

It’s known that compounds with similar structures can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, interacts with a positively charged part of another molecule, leading to a variety of possible changes.

Biochemical Pathways

For example, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a biochemical used in proteomics research , it may be involved in protein interactions or modifications, but specific effects would depend on the context of the experiment.

Análisis Bioquímico

Biochemical Properties

2-Chloro-4-piperidinobenzenecarbohydrazide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleophilic sites on benzene derivatives, facilitating nucleophilic substitution reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes can lead to changes in cellular behavior, which is essential for understanding its potential therapeutic applications and toxicological effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound’s ability to bind to nucleophilic sites on benzene derivatives suggests that it may participate in nucleophilic substitution reactions, which are critical for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and its potential impact on overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its biochemical activity and potential therapeutic effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is essential for elucidating its activity and function within the cell, as well as its potential interactions with other biomolecules.

Propiedades

IUPAC Name |

2-chloro-4-piperidin-1-ylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c13-11-8-9(16-6-2-1-3-7-16)4-5-10(11)12(17)15-14/h4-5,8H,1-3,6-7,14H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFNRLGTCJUJFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C(=O)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.